Product packaging for Fmoc-Ala-ODhbt(Cat. No.:CAS No. 109636-25-1)

Fmoc-Ala-ODhbt

Cat. No.: B1168445
CAS No.: 109636-25-1
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Description

Fmoc-Ala-ODhbt is a specialty amino acid derivative designed for high-efficiency solid-phase peptide synthesis (SPPS). This compound features the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the alpha-amino function, which is readily cleaved under basic conditions, and the 3,4-dihydro-4-oxobenzotriazin-3-yl (ODhbt) active ester on the carboxyl group. The ODhbt moiety acts as both an activating group and a racemization suppressor, making it a superior reagent for the incorporation of L-alanine into peptide chains with minimized epimerization. This mechanism facilitates faster coupling reactions and higher crude peptide purity compared to standard carboxylic acid precursors, which require on-site activation. This compound is an essential building block for researchers synthesizing complex peptides, peptide conjugates, and biomaterials, and is particularly valuable in the synthesis of challenging sequences where standard coupling methods fail. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

109636-25-1

Molecular Formula

C16H13ClN4O4

Synonyms

Fmoc-Ala-ODhbt

Origin of Product

United States

Synthesis and Characterization of Fmoc Amino Acid Odhbt Activated Esters

Synthetic Methodologies for Fmoc-Ala-ODhbt and Analogous Esters

The synthesis of Fmoc-amino acid-ODhbt activated esters, including this compound, typically involves the activation of the carboxyl group of the Fmoc-protected amino acid with 3-hydroxy-2,3-dihydro-4-oxo-1,2,3-benzotriazine (HODhbt, also known as HOObt) using a suitable coupling or condensing agent.

Precursor Preparation and Activation Strategies

The primary precursor for this compound is Fmoc-Ala-OH. Fmoc-Ala-OH itself is synthesized by protecting the α-amino group of alanine (B10760859) with the Fmoc group. A common method involves reacting L-alanine with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a mixed solvent system, such as water/dioxane, in the presence of a base like sodium carbonate. chemicalbook.com This reaction yields Fmoc-Ala-OH as a white solid after workup. chemicalbook.com

The activation of Fmoc-Ala-OH to form the ODhbt ester, this compound, generally involves reacting Fmoc-Ala-OH with HODhbt in the presence of a condensing agent. Dicyclohexylcarbodiimide (DCC) is a commonly used condensing agent for this transformation. google.comthieme-connect.de The reaction is typically carried out in a suitable solvent like tetrahydrofuran, ethyl acetate, dioxane, or dimethoxyethane, often at reduced temperatures, such as 0°C, although lower temperatures (-10°C to -50°C) may be used for some side-chain protected derivatives. google.com The condensing agent facilitates the formation of an activated intermediate, which then reacts with HODhbt to yield the Fmoc-amino acid-ODhbt ester.

Another approach involves the use of tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate, which can activate carboxylic acids to form benzotriazinonyl esters. researchgate.net

Comparison of In Situ Activation vs. Pre-formed Ester Synthesis

In the context of peptide synthesis, Fmoc-amino acid-ODhbt esters can be generated either in situ during the coupling reaction or prepared as stable, pre-formed activated esters for later use.

In Situ Activation: This method involves adding the Fmoc-amino acid, HODhbt, and a coupling agent (such as DCC, HBTU, TBTU, BOP, or BOP-Cl) directly to the reaction mixture containing the amino component (the growing peptide chain on the solid support). peptide2.comchempep.comgenxbio.comlifetein.com The activated ester is formed transiently and reacts immediately with the free amino group. While convenient for automated synthesis, in situ preparation of ODhbt esters using certain methods, such as that described by Kӧnig and Geiger, has been associated with the formation of an o-azidobenzoic acid ester as a byproduct. google.com

Pre-formed Ester Synthesis: This approach involves synthesizing and isolating the Fmoc-amino acid-ODhbt ester before the coupling step. Pre-formed ODhbt esters of Fmoc-amino acids have demonstrated usefulness, particularly if they are crystallized to obtain a homogeneous state free from impurities that might form during in situ preparation. google.com Pre-formed activated esters, including Fmoc-amino acid-ODhbt esters, are popular in automated SPPS and can be used rapidly and conveniently in small-scale manual synthesis and for preparing peptide libraries. chempep.com

Research has shown that while in situ methods using coupling agents like HBTU and TBTU are popular, pre-formed activated esters like Fmoc-amino acid-ODhbt esters offer advantages in terms of stability and convenience for storage and use in automated systems. chempep.com The choice between in situ activation and pre-formed ester synthesis can depend on factors such as the specific amino acid, the scale of synthesis, the desired purity, and the potential for side reactions.

Analytical Verification of this compound Ester Formation and Purity in Synthetic Processes

Analytical techniques are essential for confirming the formation of this compound and analogous esters and for assessing their purity, which is critical for successful peptide synthesis.

Commonly employed analytical methods include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. capes.gov.brresearchgate.net HPLC is widely used to determine the purity of Fmoc-protected amino acids and their activated esters. researchgate.net It allows for the separation and quantification of the desired product from starting materials, reagents, and potential byproducts. The purity of Fmoc-Ala-OH, for instance, is typically assessed by HPLC, with specifications often requiring purity of ≥98% or ≥99%. cem.comsigmaaldrich.comcem.com

NMR spectroscopy provides detailed structural information, confirming the successful formation of the ester linkage and the presence of the Fmoc and ODhbt moieties. Both ¹H NMR and ¹³C NMR can be used to characterize the synthesized activated ester.

In the context of peptide synthesis where these activated esters are used, the progress and completeness of the coupling reaction can be monitored using color tests like the Kaiser test, which detects the presence of free amino groups on the resin. lifetein.com The absence of a positive Kaiser test after the coupling step indicates that the activated ester has successfully reacted with the majority of the available amino groups.

Furthermore, analysis of the final cleaved peptide product by HPLC and mass spectrometry (MS) indirectly verifies the effectiveness and purity of the activated ester used in the synthesis. High purity of the final peptide product suggests that the activated amino acid ester coupled efficiently and with minimal side reactions. capes.gov.brresearchgate.net

Mechanistic Investigations of Fmoc Ala Odhbt in Amide Bond Formation

Reaction Pathway Elucidation and Transition State Analysis of Fmoc-Ala-ODhbt Couplings

The formation of an amide bond using an activated ester like this compound proceeds primarily through a nucleophilic acyl substitution mechanism. The reaction typically involves the attack of the free amine of the amino component (either an amino acid or a peptide chain on a solid support) on the carbonyl carbon of the activated ester.

The proposed reaction pathway involves a tetrahedral intermediate. Initially, the nitrogen atom of the incoming amine performs a nucleophilic attack on the electrophilic carbonyl carbon of the this compound ester. This attack leads to the formation of a high-energy tetrahedral intermediate. The leaving group, the Dhbt-O⁻ anion, is then expelled from this intermediate, restoring the carbonyl double bond and forming the new amide bond. The Dhbt-O⁻ anion is a relatively stable leaving group due to the electron-withdrawing nature of the benzotriazine system and the potential for resonance stabilization.

A potential side reaction in activated ester couplings, particularly in the presence of base, is the racemization of the chiral α-carbon of the activated amino acid. This can occur through the abstraction of the α-proton, leading to the formation of an enolate or oxazolone (B7731731) intermediate. However, urethane-protected amino acids like Fmoc-amino acids generally exhibit lower propensity for racemization compared to those protected with acyl groups. The mechanism of racemization typically involves base-catalyzed enolization or oxazolone formation. The Dhbt leaving group's properties and the reaction conditions can influence the extent of racemization.

Kinetic Studies of this compound Mediated Coupling Reactions

Kinetic studies of peptide coupling reactions aim to understand the rate at which the amide bond is formed and the factors that influence this rate. For this compound mediated couplings, the reaction rate is influenced by the concentrations of the activated ester and the amine component, as well as the reaction conditions.

While specific kinetic data for this compound was not extensively detailed in the search results, studies on similar activated esters and coupling reagents in Fmoc-based SPPS provide relevant insights. The coupling reaction is generally considered to follow second-order kinetics, being dependent on the concentration of both the activated ester and the free amine.

The efficiency and speed of coupling are critical in peptide synthesis, especially in automated SPPS, where incomplete reactions can lead to deletion sequences. Activated esters, including ODhbt esters, are known to provide relatively fast coupling rates. The rate of the reaction can be monitored using various techniques, such as UV spectroscopy (monitoring the disappearance of the activated ester or the formation of the leaving group) or chromatographic methods (analyzing the consumption of starting materials and formation of products).

Quantitative data on coupling yields and reaction times for Fmoc-amino acid ODhbt esters in specific peptide synthesis contexts have been reported. These studies often compare the performance of different activated esters or coupling methodologies.

Performance and Optimization of Fmoc Ala Odhbt in Peptide Assembly

Efficiency of Coupling and Yield Enhancement Strategies Utilizing Fmoc-Ala-ODhbt

The use of pre-formed active esters like this compound streamlines the coupling process in SPPS by eliminating the need for in-situ activation steps, which can be a source of side products. The ODhbt moiety is an effective leaving group, facilitating a rapid and efficient aminolysis reaction with the free N-terminal amine of the growing peptide chain. This inherent reactivity contributes to high coupling efficiencies and favorable kinetics.

To further optimize coupling and enhance yields, several factors can be manipulated. The choice of solvent is critical, with N,N-dimethylformamide (DMF) being a common choice due to its excellent solvating properties for both the peptide-resin and the incoming activated amino acid. The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is standard practice to ensure the N-terminal amine of the peptide is in its free base form, ready for nucleophilic attack.

While ODhbt esters are highly reactive, certain challenging couplings, such as those involving sterically hindered amino acids or "difficult" sequences prone to aggregation, may benefit from additives. However, the high reactivity of this compound often makes the use of coupling additives unnecessary.

Table 1: General Strategies for Yield Enhancement with this compound

Strategy Rationale Typical Conditions
Solvent Selection Enhance solvation of reactants and peptide-resin. DMF, NMP
Base Selection Ensure deprotonation of the N-terminal amine. 1-3 equivalents of DIPEA or 2,4,6-collidine
Temperature Control Balance reaction rate with potential side reactions. Room temperature is standard; lower temperatures (0-5 °C) can be used for sensitive couplings.

| Extended Coupling Time | Ensure reaction completion for sterically hindered residues. | 2-4 hours (or overnight for particularly difficult couplings). |

Stereochemical Integrity: Racemization Suppression during this compound Couplings

Maintaining the chirality of amino acids during peptide synthesis is crucial, as racemization can lead to diastereomeric impurities that are often difficult to separate from the desired product. The use of ODhbt esters is a recognized strategy for minimizing racemization.

Several factors can influence the degree of racemization during the coupling of this compound:

Amino Acid Sequence: The nature of the C-terminal amino acid of the growing peptide chain can influence racemization.

Base Choice: The type and concentration of the base used are critical. Sterically hindered bases like DIPEA are generally preferred over less hindered bases such as triethylamine (B128534) (TEA), as they are less likely to abstract the α-proton of the activated ester, a key step in the racemization pathway. The use of weaker bases like N-methylmorpholine (NMM) can also be beneficial. bachem.com

Activation Time: While this compound is a pre-formed active ester, prolonged exposure to basic conditions before coupling can increase the risk of racemization.

The suppression of racemization by ODhbt esters is attributed to two main factors. Firstly, the high reactivity of the ODhbt ester leads to rapid aminolysis, minimizing the time the activated amino acid is susceptible to base-catalyzed epimerization. Secondly, the structure of the ODhbt leaving group is thought to disfavor the formation of the 5(4H)-oxazolone intermediate, which is a primary pathway for racemization. bachem.com The direct aminolysis of the active ester is kinetically favored over the cyclization to the oxazolone (B7731731).

Table 2: Influence of Base on Racemization (General Trend)

Base Steric Hindrance General Effect on Racemization
Triethylamine (TEA) Low Higher potential for racemization
N,N-Diisopropylethylamine (DIPEA) High Lower potential for racemization
2,4,6-Collidine High Lower potential for racemization

Minimization of Undesired Side Reactions in this compound-Based Syntheses

Beyond racemization, several other side reactions can compromise the purity and yield of the target peptide. The use of a highly reactive active ester like this compound can help to mitigate some of these issues by promoting rapid and clean coupling reactions.

Diketopiperazine (DKP) formation is a common side reaction that occurs when a dipeptide with a C-terminal proline or glycine (B1666218) is attached to the resin. acs.orgacs.org The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic DKP. This results in truncation of the peptide chain.

The use of a highly reactive acylating agent like this compound can effectively suppress DKP formation. By ensuring a rapid and efficient coupling of the third amino acid, the window of opportunity for the intramolecular cyclization is significantly reduced.

Table 3: General Susceptibility of Dipeptidyl-Resins to Diketopiperazine Formation

N-terminal Amino Acid of Dipeptide C-terminal Amino Acid of Dipeptide Relative Susceptibility to DKP Formation
Any Proline High
Any Glycine Moderate to High

Acylation of Sensitive Amino Acid Side Chains

The use of pre-formed active esters like this compound is particularly advantageous when dealing with amino acids that have sensitive side chains, which are prone to undesirable modifications under standard in situ activation conditions. The reactivity and stability of the active ester play a crucial role in ensuring the integrity of these side chains during peptide bond formation.

Sensitive amino acids such as asparagine (Asn) and glutamine (Gln) are susceptible to dehydration of their side-chain amide to form a nitrile when activated with powerful reagents like carbodiimides. peptide.com The use of an active ester like an ODhbt ester can mitigate this side reaction. peptide.com Similarly, for amino acids prone to racemization, such as histidine (His) and cysteine (Cys), the choice of coupling strategy is critical. researchgate.net The formation of ODhbt esters, which are more reactive than the corresponding HOBt esters, can lead to faster coupling times, thereby reducing the window for racemization to occur. bachem.com Specifically, for histidine, the phosphonium (B103445) reagent DEPBT, which is a mixed anhydride (B1165640) of HOOBt (the precursor to ODhbt), is noted for its remarkable resistance to racemization, highlighting the utility of the ODhbt moiety in preserving stereochemical integrity. bachem.com

When using carbodiimide (B86325) reagents, side reactions involving unprotected amino acid side chains, such as the conversion of amides to nitriles for Asn and Gln, have been observed. bachem.com The application of pre-formed, stable active esters like Fmoc-amino acid-OPfp esters is a known strategy to avoid these side products. peptide.com By extension, using a highly reactive yet isolable active ester like an ODhbt ester would offer similar protection against such side-chain modifications.

Comparative Evaluation of this compound with Other Coupling Reagents and Active Esters

The efficacy of a peptide coupling strategy is determined by several factors, including reaction speed, yield, suppression of side reactions (particularly racemization), and ease of handling. This compound, as a representative ODhbt active ester, can be evaluated against other common activating species and reagents.

Comparison with HOBt, HOAt, OPfp, and OSu Active Esters

ODhbt esters are among the most commonly used activated esters in modern peptide synthesis, alongside pentafluorophenyl (OPfp) esters. peptide2.com They are generally considered more reactive than older types like p-nitrophenyl and N-hydroxysuccinimide (OSu) esters, which often result in slow coupling reactions. peptide2.com

ODhbt esters, generated from 3-hydroxy-2,3-dihydro-4-oxo-benzo-triazone (HOOBt or HODhbt), are noted to be more reactive than the widely used HOBt esters. bachem.com This enhanced reactivity can lead to more efficient and rapid coupling, which is beneficial for minimizing side reactions. peptide2.com Furthermore, the release of the benzotriazine byproduct during the reaction can be monitored spectrophotometrically, offering a convenient way to track reaction progress. bachem.com

HOAt (1-hydroxy-7-azabenzotriazole) esters are considered among the most reactive active esters, even slightly more so than OAt esters. luxembourg-bio.com Both HOAt and its aza-derivative of HODhbt (HODhat) form highly reactive esters that accelerate coupling and suppress racemization more effectively than HOBt. bachem.comluxembourg-bio.com However, the potential explosive properties of HOAt restrict its availability and application. bachem.com

OPfp esters are stable, isolable, and highly reactive building blocks that are routinely used in automated solid-phase peptide synthesis (SPPS). bachem.com Their use reduces the risk of racemization that can occur during in situ activation. bachem.com

OSu active esters are also stable and can be isolated. bachem.com A key advantage is that N-Hydroxysuccinimide (HOSu) is completely shelf-stable, unlike HOBt and HODhbt. bachem.com However, OSu esters of Fmoc amino acids have been associated with the formation of side products. peptide2.com

Table 1: Comparison of Active Esters
Active Ester TypeRelative ReactivityRacemization SuppressionKey AdvantagesLimitations
ODhbt High (Higher than OBt) bachem.comGoodSpectrophotometric monitoring of reaction. bachem.comHODhbt precursor is not completely shelf-stable. bachem.com
HOBt ModerateGood peptide.comWidely used, cost-effective, minimizes racemization with carbodiimides. peptide.comamericanpeptidesociety.orgLess reactive than ODhbt and OAt esters. bachem.com HOBt monohydrate has explosive properties. merckmillipore.com
HOAt Very High bachem.comExcellent bachem.comSuperior racemization suppression and coupling acceleration. bachem.comExplosive properties restrict use and availability. bachem.com
OPfp High bachem.comVery GoodStable, isolable, crystalline, good for automated SPPS. bachem.comRequires an additive like HOBt for faster coupling. peptide.com
OSu LowerModerateHOSu is very shelf-stable; esters are applicable in aqueous solution. bachem.comSlow reactions; potential for side-product formation. peptide2.com

Comparative Analysis with Carbodiimide, Uronium, and Phosphonium Reagents

The performance of pre-formed this compound can also be compared to in situ activation methods that utilize carbodiimide, uronium, or phosphonium reagents.

Carbodiimide Reagents (e.g., DCC, DIC, EDC): These are cost-effective and widely used activators. americanpeptidesociety.orguni-kiel.de However, they present several drawbacks. Activation with carbodiimides can lead to significant racemization, although this is often minimized by adding HOBt or HOAt. peptide.comamericanpeptidesociety.org A major side reaction is the formation of an inactive N-acylurea byproduct. bachem.com Furthermore, the dicyclohexylurea (DCU) byproduct from DCC is insoluble and can complicate purification, while the diisopropylurea from DIC is more soluble, making DIC more suitable for SPPS. peptide.combachem.com Carbodiimides can also cause dehydration of Asn and Gln side chains. peptide.com

Uronium/Aminium Reagents (e.g., HBTU, HATU, COMU): This class of reagents, which includes popular compounds like HBTU and HATU, generally provides high coupling rates with minimal side reactions. bachem.com HATU, the HOAt-based analogue, is particularly efficient, even for coupling sterically hindered N-methyl amino acids. bachem.com These reagents require the presence of a base for activation. bachem.com A potential side reaction is the guanidinylation of the N-terminal amino group if excess reagent is used. peptide.com More recent developments like COMU incorporate an OxymaPure moiety, avoiding the use of potentially explosive HOBt or HOAt derivatives and offering improved safety and solubility. bachem.com

Phosphonium Reagents (e.g., BOP, PyBOP, PyBrOP): BOP was one of the first phosphonium reagents and is effective at minimizing racemization and dehydration of Asn/Gln. peptide.com However, its use generates the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). peptide.combachem.com PyBOP was developed as a non-toxic alternative with similar efficiency. bachem.com Phosphonium reagents are generally very effective for difficult couplings, including sterically hindered amino acids, and are well-suited for cyclization reactions. peptide.combachem.com However, they are not recommended for coupling phosphorylated amino acids due to potential side reactions with the phosphate (B84403) group. bachem.com

Table 2: Comparison with In Situ Coupling Reagent Classes
Reagent ClassActivation MethodAdvantagesDisadvantagesCommon Examples
This compound Pre-formed Active EsterHigh reactivity, reduced risk of activation side reactions (e.g., nitrile formation), no N-acylurea byproduct. bachem.compeptide2.comRequires synthesis of the active ester beforehand.N/A
Carbodiimides In situ activationCost-effective. uni-kiel.deRisk of racemization (requires additive), N-acylurea formation, side-chain dehydration (Asn/Gln), insoluble byproducts (DCC). peptide.combachem.comDCC, DIC, EDC
Uronium/Aminium In situ activationFast coupling rates, high efficiency, low racemization (especially HATU). bachem.comRequires base, potential for N-terminal capping (guanidinylation), some precursors (HOAt) are explosive. peptide.combachem.comHBTU, HATU, COMU
Phosphonium In situ activationVery effective for difficult/sterically hindered couplings, low racemization. peptide.comBOP produces carcinogenic HMPA byproduct; not suitable for phosphorylated amino acids. peptide.combachem.comBOP, PyBOP, PyBrOP

Advantages and Limitations of ODhbt Esters in Specific Peptide Synthesis Contexts

The choice of coupling strategy often depends on the specific peptide sequence being synthesized. ODhbt esters like this compound offer a distinct set of advantages and limitations that make them suitable for particular applications.

Advantages:

High Reactivity: ODhbt esters are more reactive than HOBt esters, leading to faster and more complete coupling reactions. bachem.com This is particularly beneficial in the synthesis of "difficult" peptides, which may involve sterically hindered amino acids or aggregation-prone sequences, where rapid bond formation is essential to maximize yields.

Reduced Side Reactions during Activation: By using a pre-formed active ester, one avoids side reactions associated with the in situ activation step itself, such as the dehydration of asparagine and glutamine side chains that can occur with carbodiimides. peptide.com

Suppression of Racemization: The high reactivity shortens the time the activated amino acid is susceptible to epimerization, thus helping to preserve chiral purity. rsc.org This is critical when coupling racemization-prone residues like His and Cys. researchgate.net

Reaction Monitoring: A unique advantage of ODhbt esters is the ability to monitor the progress of the coupling reaction spectrophotometrically by observing the release of the 3,4-dihydro-4-oxo-1,2,3-benzotriazine byproduct. bachem.com

Limitations:

Precursor Stability: The precursor for ODhbt esters, HODhbt (or HOOBt), is not as shelf-stable as other additives like HOSu. bachem.com This can be a consideration for reagent storage and long-term use.

Byproduct Formation: While the main coupling reaction is clean, the in situ formation of HODhbt esters can be accompanied by the formation of a byproduct, 3-(2-azidobenzyloxy)-4-oxo-3,4-dihydro-1,2,3-benzotriazine, which can react with the amino group and terminate chain growth. uniurb.it

Cost and Preparation: The use of pre-formed active esters can be more expensive and labor-intensive than in situ activation, as it requires an additional synthetic step to prepare the ester. For routine couplings of non-problematic sequences, simpler methods like DIC/HOBt may be more economical. americanpeptidesociety.orguni-kiel.de

In specific contexts, such as the synthesis of peptides containing hindered junctions (e.g., Aib-Aib sequences) or those sensitive to racemization, the high reactivity and clean coupling offered by ODhbt esters can outweigh their limitations, making them a superior choice over standard carbodiimide or even some onium salt methods. nih.gov

Advanced Applications of Fmoc Ala Odhbt Chemistry in Complex Peptide Synthesis

Synthesis of Post-Translationally Modified Peptides Employing Fmoc-Ala-ODhbt

The Fmoc-SPPS strategy, in general, is well-suited for the synthesis of peptides containing post-translational modifications (PTMs) due to the milder deprotection conditions compared to Boc chemistry. altabioscience.comnih.gov While the search results specifically mention the use of Fmoc-amino-acid-ODhbt activated esters in the context of phosphopeptide synthesis without side-chain protection on Ser and Tyr, direct mentions of this compound for other PTMs like glycosylation were not explicitly found. However, the principle of using activated esters within the Fmoc strategy extends to incorporating protected modified amino acids.

Phosphopeptides (e.g., Phosphoserine, Phosphothreonine, Phosphotyrosine)

Fmoc-amino-acid-ODhbt activated esters have been utilized in the solid-phase synthesis of selectively phosphorylated peptides. In one reported method, Fmoc-amino-acid-ODhbt esters were used to assemble a peptide chain on a solid support, incorporating hydroxy-containing amino acids without side-chain protection on Serine (Ser) and Tyrosine (Tyr). researchgate.netcapes.gov.br Phosphorylation of these residues was then carried out post-assembly using phosphoramidite (B1245037) chemistry, followed by oxidation. researchgate.netcapes.gov.br This approach yielded phosphopeptides with high phosphorylation efficiency. researchgate.netcapes.gov.br

While this compound specifically contributes the alanine (B10760859) residue to the peptide sequence, its use within a synthesis strategy employing ODhbt esters for other amino acids, including those that are subsequently phosphorylated, highlights the utility of this activation method in phosphopeptide synthesis. The synthesis of phosphopeptides can be challenging, particularly with multiple phosphorylation sites, due to potential side reactions and reduced coupling efficiency. genscript.com Strategies involving pre-phosphorylated amino acid building blocks or post-synthetic phosphorylation are employed. researchgate.netgenscript.comresearchgate.net The use of highly efficient coupling reagents and activated esters like ODhbt can contribute to overcoming these challenges. genscript.com

Glycopeptides

The search results did not provide specific examples of this compound being directly used in the synthesis of glycopeptides. However, Fmoc chemistry is broadly compatible with the synthesis of glycosylated peptides, typically involving the incorporation of protected glycoamino acid building blocks during SPPS. altabioscience.comnih.gov The enhanced reactivity of ODhbt esters compared to other activated esters suggests that Fmoc-amino acid-ODhbt derivatives, including this compound, could potentially be beneficial for the efficient coupling of amino acids adjacent to or within glycosylated sequences, where steric hindrance or other factors might impede standard coupling reactions.

Incorporation of Non-Canonical Amino Acids and Peptidomimetics via ODhbt Esters

Solid-phase peptide synthesis is a primary method for incorporating non-canonical amino acids (ncAAs) and peptidomimetics into peptide sequences. nih.govmdpi.com A variety of Fmoc-protected ncAAs are commercially available for use in SPPS. frontiersin.org Peptidomimetics, which mimic peptide structures but often have improved properties like increased metabolic stability, can involve modifications to the peptide backbone or the incorporation of non-natural residues. tandfonline.comnih.gov

While the search results did not explicitly detail the use of this compound for the incorporation of a specific non-canonical amino acid or peptidomimetic, ODhbt esters, as highly reactive activated esters, are suitable for peptide coupling reactions within the Fmoc-SPPS framework used for synthesizing peptides containing these modified components. bachem.com The efficiency of the coupling step is crucial when incorporating diverse and sometimes sterically demanding non-canonical building blocks. nih.gov The use of reactive species like ODhbt esters can help ensure complete coupling and minimize truncated sequences.

Synthesis of Azapeptides and Other Backbone-Modified Peptide Structures

Azapeptides are a class of peptidomimetics where an alpha-carbon atom of an amino acid residue is replaced by a nitrogen atom, resulting in a semicarbazide (B1199961) bond. biorxiv.orgbiorxiv.org This modification can confer increased resistance to enzymatic degradation. biorxiv.org The synthesis of azapeptides typically involves the use of aza-amino acid precursors. rsc.orggoogle.com

Recent work has explored the use of Fmoc-protected benzotriazole (B28993) esters, which include ODhbt esters, as bench-stable, pre-activated aza-amino acid building blocks for automated solid-phase azapeptide synthesis. biorxiv.orgbiorxiv.org This approach has demonstrated rapid and efficient synthesis of azapeptide libraries with improved crude purity and isolated yields. biorxiv.orgbiorxiv.org While these studies focus on aza-amino acid building blocks activated as ODhbt esters, the successful integration of this activation strategy into automated SPPS for azapeptide synthesis suggests that standard Fmoc-amino acid-ODhbt esters, such as this compound, would be compatible with such protocols when incorporating canonical amino acids into azapeptide sequences.

Other backbone modifications can include the incorporation of pseudoprolines or N-alkylated amino acids, which can help disrupt aggregation and improve synthesis of difficult sequences. peptide.comgoogle.comgoogle.com While the search results did not specifically link this compound to the synthesis of peptides containing these specific backbone modifications, the general principle of using efficient coupling reagents within Fmoc-SPPS for such syntheses applies.

Application in Peptide Libraries and Array Synthesis (e.g., SPOT synthesis)

Peptide libraries and arrays, such as those generated by SPOT synthesis, are powerful tools for high-throughput screening and analysis of peptide-protein interactions and other biological applications. nottingham.ac.ukpnas.orgresearchgate.net SPOT synthesis involves the synthesis of peptides directly onto a solid support, typically a cellulose (B213188) membrane. nottingham.ac.ukresearchgate.net Fmoc-SPPS is commonly used for SPOT synthesis. nottingham.ac.uk

While the search results primarily mention the use of Fmoc-amino acid-OPfp esters or in situ activated mixtures in the context of SPOT synthesis, Fmoc-amino acid-ODhbt esters are also listed as commercially available activated esters used in Fmoc-based solid-phase synthesis for peptide libraries. google.com The rapid reactivity of ODhbt esters can be advantageous in automated or high-throughput synthesis formats like SPOT synthesis, potentially leading to shorter coupling times and improved efficiency across a large number of synthesis spots. bachem.com

Strategies for Overcoming Challenges in Difficult Sequences and Aggregation-Prone Peptides Using this compound

The synthesis of difficult peptide sequences and those prone to aggregation remains a significant challenge in SPPS. altabioscience.compeptide.commpg.de Aggregation of the peptide chain on the solid support can lead to incomplete deprotection and coupling, resulting in truncated and impure products. peptide.com While the Boc strategy was historically favored for some difficult sequences, Fmoc chemistry, with its milder conditions, is now widely used, and strategies have been developed to address aggregation issues within this framework. altabioscience.comnih.gov

Fmoc-amino-acid-ODhbt activated esters have been mentioned in the context of synthesizing aggregation-prone peptides. units.it The enhanced reactivity of ODhbt esters can help drive coupling reactions to completion, even when the peptide chain is aggregated or the coupling is sterically hindered. This can lead to improved yields and purity compared to less reactive activated esters. bachem.com Other strategies for overcoming aggregation include using different solvents, increasing reaction temperature, or incorporating structural elements like pseudoprolines. peptide.comgoogle.comgoogle.com While this compound is a specific building block, its use as a highly reactive activated ester within a broader optimization strategy can contribute to the successful synthesis of challenging peptide sequences.

Quality Control and Impurity Management in Fmoc Ala Odhbt Based Synthesis

Identification and Characterization of Process-Related Impurities in Fmoc-Amino Acid Derivatives

Impurities in Fmoc-amino acid derivatives primarily arise from side reactions occurring during the introduction of the Fmoc group to the amino acid. sigmaaldrich.comsigmaaldrich.com These impurities can negatively affect the outcome of peptide synthesis. sigmaaldrich.commerck-lifescience.com.tw

Beta-Alanine (B559535) Insertion (e.g., Fmoc-β-Ala-OH, Fmoc-β-Ala-Xaa-OH)

Beta-alanine (β-Ala) related impurities can be present in Fmoc-amino acid raw materials. researchgate.netnih.gov The formation of Fmoc-β-Ala-OH can occur via a Lossen-type rearrangement during the Fmoc protection of amino acids, particularly when using reagents like Fmoc-OSu (N-[(9H-fluoren-9-ylmethoxy)carbonyloxy]succinimide). sigmaaldrich.comnih.govresearchgate.netresearchgate.net These β-Ala impurities, such as Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH (where Xaa represents another amino acid), can be incorporated into the peptide chain during synthesis, resulting in peptides with inserted β-Ala residues. sigmaaldrich.comnih.govsigmaaldrich.comresearchgate.net The presence of Fmoc-β-Ala-Ala-OH has been identified as a contaminant in Fmoc-Ala-OH raw material, leading to beta-Ala insertion in the synthesized peptide. researchgate.netresearchgate.net

Dipeptide Formation (e.g., Fmoc-Xaa-Xaa-OH)

Dipeptide impurities, such as Fmoc-Xaa-Xaa-OH, can also be present in Fmoc-amino acid raw materials. nih.govcreative-peptides.com These impurities can form during the synthesis of protected amino acids, particularly when using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl). nih.govcreative-peptides.com If not removed during the purification of the Fmoc-amino acid, these dipeptides can be incorporated into the growing peptide chain during SPPS, leading to "endo-Xaa" impurities, which are peptides with an extra amino acid residue inserted. creative-peptides.commerck-lifescience.com.tw

Truncated Sequences and Deletions

Truncated sequences and deletion peptides are common impurities in peptide synthesis. lifetein.comthermofisher.com Truncated sequences can result from chain termination during synthesis. sigmaaldrich.comsigmaaldrich.com Acetic acid contamination in Fmoc-amino acids, for instance, can lead to chain termination. sigmaaldrich.commerck-lifescience.com.twsigmaaldrich.com Deletion sequences, where one or more amino acid residues are missing from the target sequence, can occur due to incomplete coupling or premature Fmoc cleavage during the synthesis cycle. ajpamc.comlifetein.comthermofisher.comchempep.com The efficiency of each coupling and deprotection step directly impacts the level of these impurities; even a slight inefficiency per step can lead to a significant amount of truncated or deletion sequences in longer peptides. thermofisher.comacs.org

Analytical Strategies for Purity Assessment and Contaminant Detection

Ensuring the quality of Fmoc-amino acid derivatives and monitoring the purity of the synthesized peptide requires effective analytical strategies.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC, particularly reversed-phase HPLC (RP-HPLC), is a primary technique for assessing the purity of Fmoc-amino acids and synthesized peptides. sigmaaldrich.comnih.govphenomenex.com It is used for both purity assessment and quantitative analysis of the target product and related impurities. phenomenex.com HPLC can separate the target peptide from various by-products, including those arising from beta-alanine insertion, dipeptide formation, and truncated sequences. sigmaaldrich.comnih.govmerck-lifescience.com.tw Specialized chiral HPLC methods are employed to determine the enantiomeric purity of Fmoc-amino acids, which is critical as even small amounts of enantiomeric impurities can impact the final peptide quality. merck-lifescience.com.twphenomenex.comsigmaaldrich.comsigmaaldrich.com

Mass Spectrometry (MS) for Structural Confirmation of Target Peptides and Impurities

Mass Spectrometry (MS), often coupled with HPLC (HPLC-MS), is a powerful tool for the structural confirmation of the target peptide and the identification of impurities. acs.orgmdpi.comacs.org MS provides information about the mass-to-charge ratio (m/z) of the peptide and its fragments, allowing for the determination of molecular weight and structural elucidation. acs.orgacs.org High-resolution MS (HRMS) can accurately determine the mass of impurities, aiding in their identification based on mass differences compared to the target peptide. mdpi.comresearchgate.netlcms.cz Tandem MS (MS/MS) provides fragmentation data that can be used to confirm the amino acid sequence of the target peptide and to structurally characterize impurities. acs.orgacs.orglcms.cz This is particularly useful for identifying unexpected by-products and confirming the structure of known impurities like truncated or modified sequences. mdpi.comlcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies and Structure Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique widely used in organic chemistry and peptide synthesis for structure elucidation, confirmation of chemical identity, and investigation of reaction mechanisms. In the context of using activated amino acid derivatives like Fmoc-Ala-ODhbt, NMR can be applied to verify the structure and purity of the activated ester itself, as well as to monitor reaction progress and identify potential side products.

For this compound, ¹H and ¹³C NMR spectroscopy would provide characteristic signals corresponding to the protons and carbons of the Fmoc group, the alanine (B10760859) residue, and the ODhbt moiety. Analysis of chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum allows for confirmation of the expected structure. The presence of signals attributable to impurities, such as unreacted Fmoc-Ala-OH, the free ODhbt species, or hydrolysis products, can also be detected and quantified by NMR.

While specific detailed mechanistic studies involving in situ NMR monitoring of coupling reactions utilizing this compound were not extensively found in the search results, NMR spectroscopy is a standard tool for such investigations in peptide chemistry. It can provide insights into the reaction pathway, the formation of intermediates, and the kinetics of the coupling reaction by observing the disappearance of starting materials and the appearance of product signals over time. Furthermore, 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed to unambiguously assign signals and confirm the connectivity within the this compound molecule or reaction products.

Spectrophotometric Monitoring of Coupling Reactions (e.g., ODhbt release)

Spectrophotometric monitoring is a valuable technique for real-time assessment of the progress of coupling reactions in peptide synthesis. This method relies on the spectroscopic properties of one of the reactants, products, or a leaving group. In the case of activated esters derived from 3,4-dihydro-4-oxo-1,2,3-benzotriazine (like ODhbt esters), the liberated ODhbt group exhibits characteristic UV-Vis absorption properties that can be exploited for monitoring the coupling reaction.

As the activated ester, this compound, reacts with the free amino group on the growing peptide chain, the ODhbt leaving group is released into the reaction solution. This released ODhbt species absorbs in the UV-Vis region, allowing its concentration to be monitored spectrophotometrically over time. The increase in absorbance at a specific wavelength corresponding to the ODhbt chromophore is directly proportional to the extent of the coupling reaction.

Spectroscopic monitoring of acylation and deprotection steps in peptide synthesis using ODhbt active esters has been reported, with monitoring often performed at 304 nm. nih.gov This wavelength is typically within the absorption range of the ODhbt moiety. By tracking the absorbance change, the completion of the coupling reaction can be determined, indicating when the next step in the synthesis can be initiated. This real-time monitoring capability helps optimize reaction times and improve the efficiency of automated peptide synthesizers.

Mitigation Strategies for Impurity Formation in this compound Mediated Synthesis

Impurity formation is a significant challenge in peptide synthesis, impacting the purity and yield of the final peptide product. When using this compound in coupling reactions, several strategies can be employed to mitigate the formation of impurities. Impurities in Fmoc-amino acid derivatives, including Fmoc-Ala-OH, can arise from side reactions during the Fmoc protection step, leading to the presence of free amino acids, dipeptides, and beta-alanine insertion products. These impurities can be incorporated into the peptide chain during synthesis, resulting in truncated or modified peptide sequences.

Key mitigation strategies include:

Using High-Purity this compound: The purity of the activated amino acid derivative is paramount. Utilizing highly purified this compound, ideally with specified low levels of impurities such as free Fmoc-Ala-OH or dipeptide contaminants, can significantly reduce the introduction of impurities into the synthesis. Suppliers often provide specifications for impurities like free amino acid content and the absence of beta-alanine derivatives.

Optimized Coupling Conditions: Reaction parameters such as solvent, temperature, reaction time, and the presence and concentration of base can influence the rate of coupling and the extent of side reactions. Careful optimization of these conditions is crucial to favor the desired coupling reaction over impurity formation.

Minimizing Racemization: Activation of the carboxyl group can lead to racemization of the α-carbon, particularly with activated esters. While ODhbt esters are generally considered to have a lower risk of racemization compared to some other activating groups, reaction conditions should still be controlled to minimize this side reaction, especially when coupling to non-N-methylated amino acids.

Efficient Washing Steps: Thorough washing steps after each coupling and deprotection cycle are essential to remove excess reagents, activated amino acid, leaving group (ODhbt), and soluble impurities before the next step is performed. Incomplete removal of the activated ester or leaving group could potentially lead to unwanted reactions or interfere with subsequent steps.

Controlling Side Reactions of the Leaving Group: Although ODhbt is designed to be a good leaving group, its reactivity after release can potentially lead to side reactions if not efficiently removed or if conditions promote its interaction with other components in the reaction mixture.

By implementing these mitigation strategies, the purity of peptides synthesized using this compound can be improved, leading to higher yields of the desired product and simplifying downstream purification processes.

Q & A

Q. What is the role of Fmoc-Ala-ODhbt in solid-phase peptide synthesis (SPPS)?

this compound is an activated ester derivative of Fmoc-protected alanine, commonly used to enhance coupling efficiency in SPPS. The Dhbt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine) group acts as a leaving group, facilitating nucleophilic attack by the amine group of the growing peptide chain. This activation reduces racemization compared to carbodiimide-based methods . Standard protocols involve dissolving the reagent in DMF and coupling under mild basic conditions (e.g., with DIEA) at 0–25°C for 1–2 hours .

Q. How does the Dhbt ester compare to HOBt/DIC in peptide coupling?

The Dhbt ester pre-activates the carboxyl group, eliminating the need for in-situ activation via HOBt (1-hydroxybenzotriazole) or HOAt. This reduces side reactions like epimerization and improves yields in sterically hindered residues. However, Dhbt esters are less stable in solution than HOBt-activated intermediates, requiring immediate use after preparation .

Q. What analytical methods are recommended for assessing this compound purity?

  • HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (retention time ~12–14 min).
  • 1H-NMR : Key signals include the Fmoc aromatic protons (δ 7.3–7.8 ppm) and Dhbt hydroxyl (δ 10–12 ppm, broad).
  • Mass spectrometry : Expected [M+H]+ for C₁₈H₁₇N₃O₅ is ~364.12 Da .

Advanced Research Questions

Q. How to resolve contradictions in coupling efficiency data when using this compound?

Discrepancies often arise from:

  • Moisture sensitivity : Trace water hydrolyzes the Dhbt ester, forming Fmoc-Ala-OH (confirmed via TLC or HPLC). Always use anhydrous solvents and dry resin .
  • Steric hindrance : For bulky residues (e.g., Fmoc-Ile-ODhbt), extend coupling time to 3–4 hours or use microwave-assisted synthesis (50°C, 10 min) .
  • Base concentration : Excess DIEA (>2 eq.) can deprotonate the Dhbt hydroxyl, reducing reactivity. Optimize base equivalents via kinetic studies .

Q. What strategies mitigate β-sheet aggregation during SPPS with this compound?

β-sheet formation in alanine-rich sequences reduces coupling efficiency. Solutions include:

  • Backbone amide protection : Incorporate Hmb (2-hydroxy-4-methoxybenzyl) groups.
  • Solvent additives : Use 20% DMSO in DMF to disrupt secondary structures.
  • Pseudoproline dipeptides : Insert Thr(ψ⁴Pro) or Ser(ψ⁴Pro) at every 5–6 residues .

Q. How to address unexpected side products (e.g., Fmoc-β-Ala-OH) during synthesis?

Fmoc-β-Ala-OH formation is a documented side reaction caused by Dhbt ester rearrangement under basic conditions. Mitigation steps:

  • Lower reaction temperature : Conduct couplings at 0°C instead of RT.
  • Purification : Use preparative HPLC with a water/acetonitrile gradient (purity >98% required for SPPS).
  • Alternative activators : Replace Dhbt with OxymaPure for acid-sensitive sequences .

Q. What orthogonal protection strategies are compatible with this compound?

The Fmoc group is base-labile (removed with 20% piperidine/DMF). For orthogonal protection:

  • Acid-labile groups : Use Boc (tert-butoxycarbonyl) for side-chain protection.
  • Photocleavable groups : Incorporate NVOC (nitroveratryloxycarbonyl) for light-induced deprotection.
  • Enzyme-labile groups : Apply Emoc (9-fluorenylmethyloxycarbonyl) for trypsin-sensitive cleavage .

Troubleshooting Synthesis Failures

Q. Why does this compound show reduced activity after prolonged storage?

Dhbt esters hydrolyze over time, even under inert gas. Validate activity via:

  • Kaiser test : Free amine detection on resin (blue color indicates incomplete coupling).
  • Control coupling : Compare with freshly prepared reagent. Store at −20°C in desiccated vials (≤6 months) .

Q. How to optimize solvent systems for challenging sequences (e.g., polyproline helices)?

  • High-polarity solvents : Use NMP instead of DMF for improved solubility.
  • Chaotropic salts : Add 0.1 M LiCl to disrupt aggregation.
  • Ultrasonication : Apply 30-second pulses during coupling to enhance diffusion .

Data Validation & Reproducibility

Q. How to ensure reproducibility in Dhbt-mediated couplings across labs?

Standardize protocols using:

  • Fixed molar ratios : 1.5 eq. This compound, 2 eq. DIEA per resin-bound amine.
  • Quality control : Pre-synthesize and characterize a control peptide (e.g., H-Ala-Ala-OH) to benchmark coupling efficiency.
  • Inter-lab validation : Share raw HPLC/MS data via repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.